
3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolone core with three phenyl groups and a pyridinyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of N-(pyridin-2-yl-methyl)benzamide with diphenylcyclopropenone in the presence of a catalyst such as [Rh(OAc)(cod)]2 . The reaction conditions often include heating and the use of solvents like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could produce a variety of substituted pyrrolone compounds.
科学研究应用
3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to particular enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to 3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrolone derivatives and heterocyclic compounds with phenyl and pyridinyl substituents.
Uniqueness
What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
138432-25-4 |
|---|---|
分子式 |
C27H20N2O |
分子量 |
388.5 g/mol |
IUPAC 名称 |
2,3,4-triphenyl-1-pyridin-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H20N2O/c30-27-25(21-14-6-2-7-15-21)24(20-12-4-1-5-13-20)26(22-16-8-3-9-17-22)29(27)23-18-10-11-19-28-23/h1-19,26H |
InChI 键 |
VTEKXSNUBQCUAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


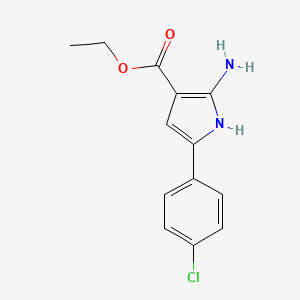
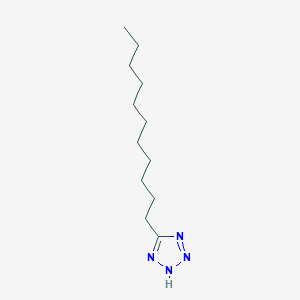
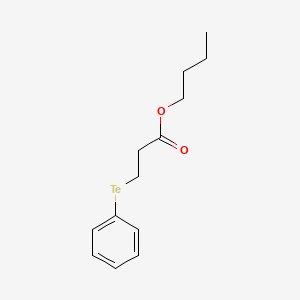

![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
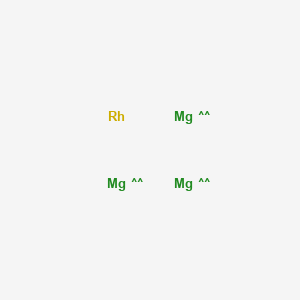
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
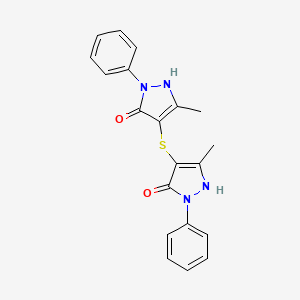
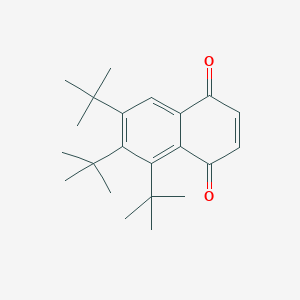
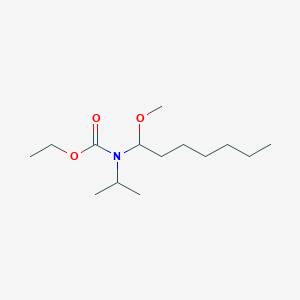
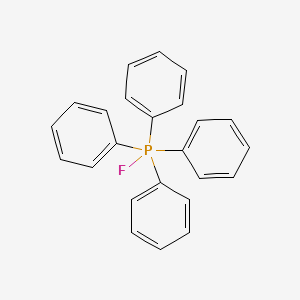
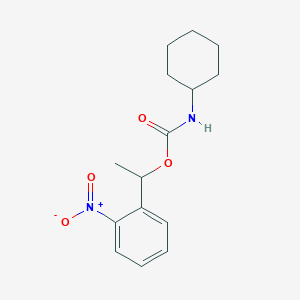
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
